molecular formula C19H21F2N7O B12244802 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidine

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidine

Cat. No.: B12244802
M. Wt: 401.4 g/mol
InChI Key: IAOMLYBRJWRKJQ-UHFFFAOYSA-N
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Description

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of multiple heteroatoms in the structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidine involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core triazolo[4,3-b]pyridazine structure, followed by the introduction of the cyclopropyl group and the pyrazole moiety. The final step involves the coupling of the piperidine ring with the pyrazole carbonyl group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets. In biology, it is used as a tool to study enzyme inhibition and receptor binding. In the field of materials science, it is explored for its potential use in the development of new materials with specific electronic or optical properties. Additionally, its unique structure makes it a valuable compound for studying the relationship between molecular structure and biological activity .

Mechanism of Action

The mechanism of action of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity, activation of receptor signaling, or disruption of protein-protein interactions .

Comparison with Similar Compounds

When compared to other similar compounds, 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidine stands out due to its unique combination of structural features. Similar compounds include other triazolo[4,3-b]pyridazine derivatives and pyrazole-containing molecules. the presence of the cyclopropyl group and the difluoromethyl-pyrazole moiety in this compound provides it with distinct chemical and biological properties that are not observed in its analogs .

Properties

Molecular Formula

C19H21F2N7O

Molecular Weight

401.4 g/mol

IUPAC Name

[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone

InChI

InChI=1S/C19H21F2N7O/c1-26-10-13(16(25-26)17(20)21)19(29)27-8-6-12(7-9-27)18-23-22-15-5-4-14(11-2-3-11)24-28(15)18/h4-5,10-12,17H,2-3,6-9H2,1H3

InChI Key

IAOMLYBRJWRKJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5

Origin of Product

United States

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